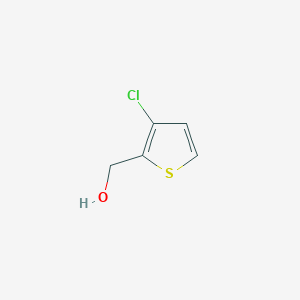
(3-Chlorothiophen-2-yl)methanol
概要
説明
(3-Chlorothiophen-2-yl)methanol: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiophene ring substituted with a chlorine atom at the third position and a hydroxymethyl group at the second position. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Chlorothiophen-2-yl)methanol typically begins with thiophene as the core structure.
Chlorination: The thiophene ring is chlorinated at the third position using reagents such as phosphorus pentachloride or sulfuryl chloride.
Hydroxymethylation: The chlorinated thiophene undergoes hydroxymethylation at the second position. This can be achieved using formaldehyde and a base such as sodium hydroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (3-Chlorothiophen-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (3-Chlorothiophen-2-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium cyanide can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed:
Oxidation: (3-Chlorothiophen-2-yl)carboxylic acid.
Reduction: (3-Chlorothiophen-2-yl)methane.
Substitution: (3-Methoxythiophen-2-yl)methanol or (3-Cyanothiophen-2-yl)methanol.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (3-Chlorothiophen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of thiophene derivatives on various biological systems.
Medicine:
Drug Development: this compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of (3-Chlorothiophen-2-yl)methanol involves its interaction with molecular targets in biological systems. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
(2-Chlorothiophen-3-yl)methanol: Similar structure but with the chlorine and hydroxymethyl groups at different positions.
(3-Bromothiophen-2-yl)methanol: Similar structure but with a bromine atom instead of chlorine.
(3-Methoxythiophen-2-yl)methanol: Similar structure but with a methoxy group instead of chlorine.
Uniqueness:
Biological Activity: The specific arrangement of functional groups in (3-Chlorothiophen-2-yl)methanol can lead to unique biological activities compared to its analogs.
特性
IUPAC Name |
(3-chlorothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAOMIYPIICAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622718 | |
| Record name | (3-Chlorothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193602-41-4 | |
| Record name | (3-Chlorothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















